Isoorientin

Catalog No.
S530935
CAS No.
4261-42-1
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoorientin

CAS Number

4261-42-1

Product Name

Isoorientin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

ODBRNZZJSYPIDI-VJXVFPJBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-Glc-luteolin, homoorientin, iso-orientin, isoorientin, luteolin-6-C-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Isoorientin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Luteolin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoorientin (Luteolin-6-C-glucoside) is a naturally occurring flavone C-glycoside characterized by a luteolin core with a glucose moiety attached via a robust carbon-carbon (C-C) bond at the C-6 position [1]. Unlike conventional O-glycosides (such as isoquercitrin or rutin), this C-glycosidic linkage confers measured resistance to acidic hydrolysis and enzymatic degradation, making it a highly stable bioactive precursor for oral and industrial applications [2]. In commercial procurement, isoorientin is primarily sourced as a high-value analytical reference standard, an active pharmaceutical ingredient (API) candidate for metabolic regulation, and a stable scaffold for biocatalytic lipophilicity modifications. Its specific structural configuration provides a distinct physicochemical profile, offering enhanced aqueous solubility and targeted enzyme-binding affinities compared to its aglycone baseline (luteolin) and its C-8 position isomer (orientin) [1].

Procurement substitution with the aglycone luteolin, the C-8 isomer orientin, or structural analogs like isovitexin frequently compromises formulation stability and target efficacy [1]. Luteolin lacks the aqueous solubility and metabolic stability provided by the C-glucosyl group, leading to rapid in vivo degradation and poor bioavailability. Substituting with the C-8 isomer orientin alters the spatial orientation of the sugar moiety, which directly reduces binding affinity to key metabolic enzymes such as alpha-glucosidase [1]. Furthermore, replacing isoorientin with apigenin-based analogs like isovitexin drastically diminishes antioxidant capacity due to the absence of the critical 3',4'-catechol structure on the B-ring [2]. Consequently, precise procurement of the C-6 luteolin glycoside is strictly required to ensure reproducible enzymatic inhibition and oxidative stabilization in end-products.

Enhanced Alpha-Glucosidase Inhibition vs. C-8 Isomer (Orientin)

In comparative in vitro assays evaluating flavone C-glycosides for alpha-glucosidase inhibition, isoorientin demonstrated a lower IC50 value (19.68 μg/mL) compared to its position isomer orientin (23.30 μg/mL) and the apigenin-based analog isovitexin (23.26 μg/mL) [1]. The C-6 glycosylation pattern provides a more favorable steric profile for enzyme active-site binding than C-8 glycosylation.

Evidence DimensionAlpha-glucosidase inhibition (IC50)
Target Compound Data19.68 μg/mL
Comparator Or BaselineOrientin (23.30 μg/mL)
Quantified Difference15.5% stronger inhibitory activity for the C-6 isomer
ConditionsIn vitro alpha-glucosidase assay

For developers of metabolic disease therapeutics, selecting the C-6 isomer maximizes enzymatic inhibition per milligram, reducing the required active dosage.

B-Ring Hydroxylation Drives >100-Fold Antioxidant Capacity vs. Isovitexin

The antioxidant capacity of C-glycosylated flavones is heavily dependent on the B-ring substitution. In ABTS radical scavenging assays, isoorientin (possessing a 3',4'-dihydroxy luteolin core) exhibited an IC50 of 11.25 µM TE [1]. In stark contrast, isovitexin (possessing a 4'-hydroxy apigenin core) showed an IC50 of 1224 µM TE [1].

Evidence DimensionABTS radical scavenging (IC50)
Target Compound Data11.25 µM TE
Comparator Or BaselineIsovitexin (1224 µM TE)
Quantified Difference>100-fold higher antioxidant capacity
ConditionsIn vitro ABTS•+ scavenging assay

Prevents procurement errors where buyers might substitute cheaper apigenin-based C-glycosides, which fail to provide necessary oxidative stabilization.

High Processability for Enzymatic Acylation and Lipophilicity Enhancement

The native aqueous solubility of isoorientin limits its use in lipidic matrices. However, its primary hydroxyl group on the C-6 glucose moiety is highly accessible for regioselective enzymatic acylation. Using Candida antarctica lipase B (CALB) and palmitic acid, isoorientin's partition coefficient was successfully modified from a hydrophilic baseline of 0.21 to a highly lipophilic 7.86 [1].

Evidence Dimension1-octanol/water partition coefficient
Target Compound Data7.86 (Palmitic acid acylated derivative)
Comparator Or Baseline0.21 (Native Isoorientin)
Quantified Difference37-fold increase in partition coefficient
ConditionsEnzymatic acylation via CALB with palmitic acid

Confirms isoorientin as a highly processable scaffold for synthesizing lipid-soluble antioxidant additives for oils and emulsions.

High-Yield Scalability via Coupled Biocatalysis vs. Botanical Extraction

While traditionally extracted from botanical sources with low yields, isoorientin can now be synthesized via coupled biocatalysis using C-glucosyltransferase (Gt6CGT) and sucrose synthase (GmSUS). This engineered pathway achieved a titer of 3820 mg/L with a 94.7% molar conversion from luteolin [1], overcoming the supply bottlenecks associated with plant extraction.

Evidence DimensionBiocatalytic production titer
Target Compound Data3820 mg/L (94.7% conversion)
Comparator Or BaselineTraditional botanical extraction (<1% dry weight yield)
Quantified DifferenceIndustrial-scale volumetric productivity
ConditionsCoupled enzyme catalysis (Gt6CGT and GmSUS)

Assures procurement teams that isoorientin can be sourced reliably and sustainably at scale, mitigating the agricultural volatility of botanical extracts.

Enzyme-Targeted Antidiabetic Functional Foods

Leveraging its stronger alpha-glucosidase inhibition compared to orientin[1], isoorientin is the logical C-glycoside choice for formulating dietary supplements aimed at postprandial glycemic control, allowing for lower active dosages.

Lipid-Soluble Antioxidant Precursor Synthesis

Due to its proven compatibility with CALB-mediated enzymatic acylation [2], isoorientin serves as a processable starting material for generating highly lipophilic antioxidants (log P > 7.0) designed for edible oils, cosmetics, and lipid emulsions.

Scalable Biomanufacturing of C-Glycosides

Because it can be produced at high titers (3820 mg/L) via coupled biocatalysis from luteolin [3], isoorientin is a highly suitable target compound for industrial biotechnology firms looking to scale flavonoid production independently of agricultural supply chains.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

448.10056145 Da

Monoisotopic Mass

448.10056145 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A37342TIX1

Other CAS

4261-42-1

Wikipedia

Isoorientin

Dates

Last modified: 08-15-2023
1. Ye, T., Su, J., Huang, C., et al. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells Onco. Targets Ther. 9, 7481-7492 (2016).
2. Anilkumar, K., Reddy, G.V., Azad, R., et al. Evaluation of anti-inflammatory properties of isoorientin isolated from tubers of Pueraria tuberosa Oxid. Med. Cell. Longev. 5498054, (2017).
3. Karaoğlan, E.S., Albayrak, A., Kutlu, Z., et al. Gastroprotective and antioxidant effects of Eremurus spectabilis Bieb. methanol extract and its isolated component isoorientin on indomethacin induced gastric ulcers in rats Acta. Cir. Bras. 33(7), 609-618 (2018).

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